molecular formula C21H26N2O B13804660 (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone

Cat. No.: B13804660
M. Wt: 322.4 g/mol
InChI Key: BUUCESFHCDLULK-QLJDRZGOSA-N
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Description

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is a complex organic compound characterized by its unique structure, which includes a cyclopentanone ring substituted with dimethylamino and indolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with dimethylamine and an indole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and requires specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone apart is its unique combination of a cyclopentanone ring with dimethylamino and indolylidene groups. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone, with the CAS number 88340-85-6, is a complex organic compound characterized by its unique molecular structure. This compound features multiple functional groups, including a dimethylamino group and indole derivatives, which are known to influence its biological activity. The cyclopentanone framework contributes to its reactivity and interactions within biological systems.

Biological Activity Overview

Compounds similar to this compound exhibit diverse pharmacological activities. These may include:

  • Anti-inflammatory effects
  • Anticancer properties
  • Neuroprotective activities

The presence of privileged substructures within this compound may enhance its bioactivity by facilitating specific interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. For instance:

  • Receptor Interaction : The dimethylamino group may enhance binding affinity to neurotransmitter receptors such as serotonin receptors (e.g., 5-HT1D) which are implicated in migraine treatment .

2. Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Indole AlkaloidsContains indole structureAnticancer, analgesic
DimethylaminocinnamaldehydeSimilar amine functionalityAntimicrobial
CyclopentanonesCommon cyclic ketone frameworkDiverse pharmacological effects

This table emphasizes the unique characteristics of this compound while also showcasing shared traits that may influence their respective biological activities.

Case Studies

Several studies have examined the biological effects of related compounds:

  • Anti-inflammatory Activity : A study on indole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
  • Anticancer Properties : Research on cyclopentanone derivatives has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Synthesis and Interaction Studies

The synthesis of this compound can be approached through several organic chemistry techniques. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones under controlled conditions to achieve high yields.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assays : Evaluating the interaction strength between the compound and target receptors.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(2E,5Z)-2-(dimethylaminomethylidene)-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C21H26N2O/c1-21(2)17-8-6-7-9-18(17)23(5)19(21)13-12-15-10-11-16(20(15)24)14-22(3)4/h6-9,12-14H,10-11H2,1-5H3/b15-12-,16-14+,19-13-

InChI Key

BUUCESFHCDLULK-QLJDRZGOSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CC/C(=C\N(C)C)/C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CN(C)C)C3=O)C)C

Origin of Product

United States

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